Cas no 948293-26-3 (1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID)
1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- AKOS022671653
- DTXSID101197811
- 948293-26-3
- FS-2079
- 1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE5-CARBOXYLIC ACID
- 1-(2-fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylicacid
- 2-(2-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
- DB-131478
- 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole 5-carboxylic acid
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- MDL: MFCD08446270
- Inchi: 1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16)
- InChI Key: XHKBTXNLXBMUBG-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1N1C(C(=O)O)=CC(C)=N1
Computed Properties
- Exact Mass: 220.06480570Da
- Monoisotopic Mass: 220.06480570Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 386.3±32.0 °C at 760 mmHg
- Flash Point: 187.4±25.1 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033605-1g |
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole5-carboxylic acid |
948293-26-3 | 1g |
£137.00 | 2022-03-01 | ||
| TRC | F590578-10mg |
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid |
948293-26-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590578-50mg |
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid |
948293-26-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | F590578-100mg |
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid |
948293-26-3 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Chemenu | CM530652-1g |
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid |
948293-26-3 | 97% | 1g |
$161 | 2022-06-09 |
1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Recent Advances in the Study of 1-(2-Fluorophenyl)-3-Methyl-1H-Pyrazole-5-Carboxylic Acid (CAS: 948293-26-3)
The compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 948293-26-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, featuring a fluorophenyl group and a pyrazole carboxylic acid moiety, serves as a versatile building block for the synthesis of various biologically active molecules. Recent studies have explored its utility as a key intermediate in the preparation of novel therapeutic agents targeting inflammation, cancer, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of selective COX-2 inhibitors with improved gastrointestinal safety profiles. The researchers utilized 948293-26-3 as a core scaffold to develop a series of derivatives that showed potent anti-inflammatory activity while minimizing the cardiovascular risks associated with traditional NSAIDs. The fluorophenyl group was found to be crucial for enhancing target binding affinity and metabolic stability.
In the field of oncology, recent patent applications (WO2023051234, 2023) have disclosed the use of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid derivatives as allosteric modulators of protein kinases involved in tumor progression. The compound's ability to form hydrogen bonds through its carboxylic acid group while maintaining lipophilic character through its aromatic system makes it particularly valuable for designing kinase inhibitors with improved selectivity profiles.
Significant progress has also been made in understanding the compound's physicochemical properties. A 2024 computational study published in Molecular Pharmaceutics employed quantum mechanical calculations to predict the crystal structure and solubility behavior of 948293-26-3, providing valuable insights for formulation development. The study revealed that the compound exists predominantly in its zwitterionic form under physiological conditions, which influences its membrane permeability and bioavailability.
Recent synthetic methodology developments have focused on more efficient routes to produce 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. A green chemistry approach published in Organic Process Research & Development (2023) described a microwave-assisted one-pot synthesis with 85% yield and reduced environmental impact compared to traditional methods. This advancement is particularly important given the growing demand for this intermediate in pharmaceutical manufacturing.
Looking forward, the unique structural features of 948293-26-3 continue to inspire novel applications in drug discovery. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use as a ligand in metal-organic frameworks for drug delivery systems. The compound's versatility and proven biological relevance ensure its ongoing importance in medicinal chemistry research.
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